molecular formula C8H6ClNS B8736508 5-Chloro-2-(methylthio)benzonitrile

5-Chloro-2-(methylthio)benzonitrile

Cat. No. B8736508
M. Wt: 183.66 g/mol
InChI Key: XXDMQVBJRAFVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylthio)benzonitrile is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(methylthio)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(methylthio)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-(methylthio)benzonitrile

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6ClNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3

InChI Key

XXDMQVBJRAFVLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Step 1) A 3 M aqueous solution of methyl mercaptan sodium salt (15 ml) was added to a solution of 5-chloro-2-fluorobenzonitrile (5.0 g) in DMSO (100 ml). The resulting mixture was stirred at room temperature for 2 hr. To the reaction mixture was added water (200 ml) and the resulting mixture was stirred at room temperature for 30 min. The precipitate was collected by filtration, washed with water, and dried to give 5-chloro-2-(methylsulfanyl)benzonitrile (4.6 g) as a white solid.
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200 mL
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Synthesis routes and methods II

Procedure details

(Step 1) A mixture of 5-chloro-2-fluorobenzonitrile (5.0 g) and sodium methanethiolate (2.48 g) was stirred in N,N-dimethylformamide (20 ml) at 60° C. for 1 hr. The reaction solution was treated with 1N hydrochloric acid, and extracted with ethyl acetate. The extract was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 5-chloro-2-(methylsulfanyl)benzonitrile (5.7 g).
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Synthesis routes and methods III

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.